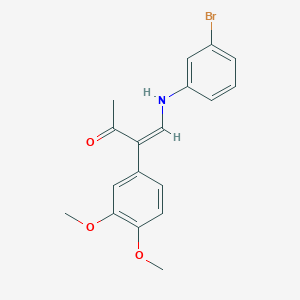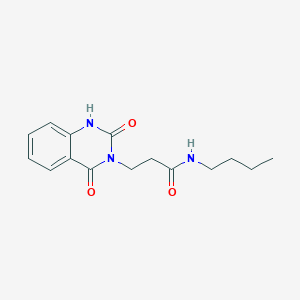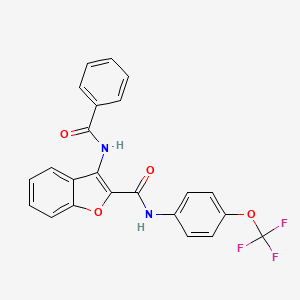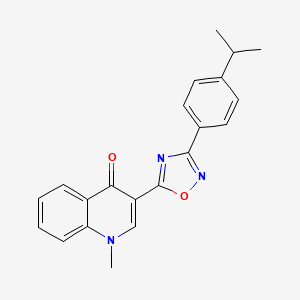
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one, also known as IQ-1S, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. IQ-1S is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Compounds structurally related to 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one have been synthesized and evaluated for their biological activities. For instance, a study by Verma (2018) demonstrates the potent antimicrobial activity against bacteria (E. coli, K. pneumoniae, S. aureus) and fungi (A. niger, A. flavus, A. fumigates), alongside promising radical scavenging and iron chelation capabilities, suggesting significant antioxidant properties (Vaijinath A. Verma, 2018).
Antitumor Activities
Research into the antitumor properties of quinazolinone analogues has shown that certain derivatives exhibit broad spectrum antitumor activity. A study highlighted compounds with significant inhibitory activities against CNS, renal, and breast cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Synthetic Applications
The synthesis of complex molecular structures, such as oxadiazoles and quinazolinones, utilizing reactions like the DEAD-mediated oxidative Ugi/aza-Wittig reaction, indicates the versatility of these compounds in constructing polysubstituted molecular frameworks with potential for diverse biological activities (M. Ding et al., 2020).
Catalysis and Coordination Chemistry
Studies also explore the catalytic potential of related compounds, such as the Rh(III)-catalyzed direct annulative coupling of 3-aryl-1,2,4-oxadiazoles with alkynes. This provides a facile route to acylaminoisoquinolines, showcasing the utility of these compounds in facilitating complex chemical transformations (Yuji Nishii et al., 2017).
Analgesic and Anti-inflammatory Applications
Finally, the synthesis and evaluation of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have revealed compounds with potent analgesic and anti-inflammatory activities. This points to the therapeutic potential of these compounds in pain and inflammation management (D. Dewangan et al., 2016).
Eigenschaften
IUPAC Name |
1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13(2)14-8-10-15(11-9-14)20-22-21(26-23-20)17-12-24(3)18-7-5-4-6-16(18)19(17)25/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTHGPIKNVUNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


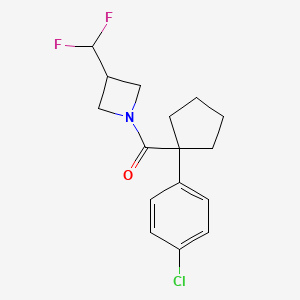
![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)
![1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2994085.png)
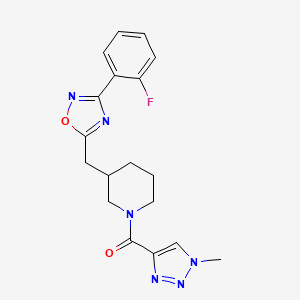
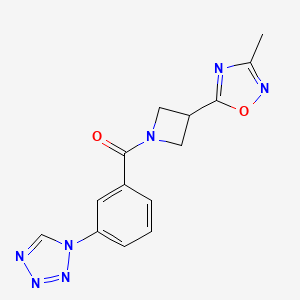
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)


![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
